![molecular formula C28H32N2O4 B142410 6-(2-Phenylethyl)oximino naltrexone CAS No. 127227-10-5](/img/structure/B142410.png)
6-(2-Phenylethyl)oximino naltrexone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Phenylethyl)oximino naltrexone, also known as PEO-Naltrexone, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. It is a derivative of naltrexone, which is an opioid antagonist used in the treatment of opioid addiction and alcohol dependence. PEO-Naltrexone has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 6-(2-Phenylethyl)oximino naltrexonene is not fully understood. However, it is believed to work by modulating the immune system and reducing inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
6-(2-Phenylethyl)oximino naltrexonene has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the growth of cancer cells, and improve cognitive function in animal models of neurodegenerative diseases. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
6-(2-Phenylethyl)oximino naltrexonene has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal studies. However, there are some limitations to using 6-(2-Phenylethyl)oximino naltrexonene in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Future Directions
There are several future directions for the research on 6-(2-Phenylethyl)oximino naltrexonene. One direction is to investigate its efficacy and safety in clinical trials for the treatment of various diseases. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, it may be useful to investigate the potential synergistic effects of 6-(2-Phenylethyl)oximino naltrexonene with other drugs or therapies. Finally, it may be beneficial to develop new derivatives of 6-(2-Phenylethyl)oximino naltrexonene with improved efficacy and safety profiles.
Synthesis Methods
6-(2-Phenylethyl)oximino naltrexonene is synthesized by reacting naltrexone with phenylacetaldehyde oxime in the presence of a reducing agent. The reaction results in the formation of 6-(2-Phenylethyl)oximino naltrexonene, which is then purified using column chromatography. The synthesis method has been described in detail in a patent application by the inventors of 6-(2-Phenylethyl)oximino naltrexonene.
Scientific Research Applications
6-(2-Phenylethyl)oximino naltrexonene has been investigated for its potential therapeutic applications in various diseases. In preclinical studies, it has shown promising results in the treatment of cancer, inflammatory disorders, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of inflammatory diseases. It has also been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
properties
CAS RN |
127227-10-5 |
---|---|
Product Name |
6-(2-Phenylethyl)oximino naltrexone |
Molecular Formula |
C28H32N2O4 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-(2-phenylethoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C28H32N2O4/c31-22-9-8-20-16-23-28(32)12-10-21(29-33-15-11-18-4-2-1-3-5-18)26-27(28,24(20)25(22)34-26)13-14-30(23)17-19-6-7-19/h1-5,8-9,19,23,26,31-32H,6-7,10-17H2/b29-21+/t23-,26+,27+,28-/m1/s1 |
InChI Key |
IAXZIXAQAXBZQX-WREUMIDGSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5/C(=N/OCCC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O |
SMILES |
C1CC1CN2CCC34C5C(=NOCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(=NOCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
synonyms |
6-(2-phenylethyl)oximino naltrexone NPC 831 NPC-831 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.